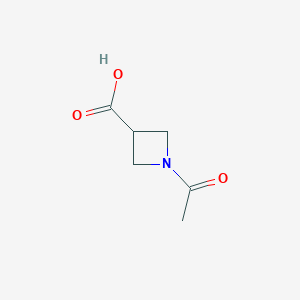

1-Acetyl-3-azetidinecarboxylic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-acetylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-2-5(3-7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFWJZEMJJMOQAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97628-91-6 | |

| Record name | 1-acetylazetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Constrained Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of molecules with enhanced pharmacological profiles—improved potency, selectivity, metabolic stability, and solubility—is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor. Among these, the azetidine ring, a four-membered saturated heterocycle, has garnered significant attention.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets, often leading to improved binding affinity and reduced off-target effects. Furthermore, the introduction of the sp³-rich azetidine motif can disrupt planarity, increase aqueous solubility, and enhance metabolic stability, properties highly desirable in drug candidates.[2]

This guide provides a comprehensive technical overview of 1-Acetyl-3-azetidinecarboxylic acid , a bifunctional building block that combines the structural advantages of the azetidine core with the synthetic versatility of both a carboxylic acid and a tertiary amide. This strategic combination makes it a valuable intermediate for the synthesis of complex molecular architectures aimed at a wide range of therapeutic targets.[3] We will delve into its core chemical properties, provide a detailed, field-proven synthetic protocol, and explore its applications and reactivity profile, offering researchers and drug development professionals a practical resource for leveraging this important molecule.

Core Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[4] The presence of both a hydrogen-bond donating carboxylic acid and a hydrogen-bond accepting amide and carbonyl oxygen makes it soluble in polar solvents.[4] The key physicochemical properties are summarized below.

| Property | Value | Source/Comment |

| CAS Number | 97628-91-6 | [4] |

| Molecular Formula | C₆H₉NO₃ | [5] |

| Molecular Weight | 143.14 g/mol | [5] |

| Appearance | White to off-white solid | [4] |

| Melting Point | ~135-140 °C (estimated) | Estimated based on related structures. The parent azetidine-3-carboxylic acid has a much higher melting point (>280 °C with decomposition) due to its zwitterionic nature.[6] N-acetylation prevents zwitterion formation, leading to a lower expected melting point. |

| pKa | ~3.5 - 4.5 (estimated) | Estimated for the carboxylic acid group. This is in the typical range for a carboxylic acid alpha to a tertiary amine. The parent azetidine-3-carboxylic acid has a pKa around 2.74.[7] |

| Solubility | Soluble in polar solvents (e.g., water, methanol, DMSO). | [4] |

Spectroscopic Characterization: A Predicted Profile

¹H NMR Spectroscopy (500 MHz, D₂O)

-

δ ~4.4-4.6 ppm (t, 2H): Protons on one of the azetidine ring carbons adjacent to the nitrogen, deshielded by the acetyl group.

-

δ ~4.2-4.4 ppm (t, 2H): Protons on the other azetidine ring carbon adjacent to the nitrogen. The two sets of methylene protons on the ring may appear as two distinct triplets or a more complex multiplet depending on the solvent and conformation.

-

δ ~3.6-3.8 ppm (quintet, 1H): The proton on the carbon bearing the carboxylic acid group.

-

δ ~2.1 ppm (s, 3H): The three protons of the acetyl methyl group.

¹³C NMR Spectroscopy (125 MHz, D₂O)

-

δ ~178-180 ppm: Carboxylic acid carbonyl carbon.

-

δ ~174-176 ppm: Amide carbonyl carbon.

-

δ ~55-58 ppm: Azetidine ring methylene carbons (CH₂).

-

δ ~35-38 ppm: Azetidine ring methine carbon (CH).

-

δ ~22-24 ppm: Acetyl methyl carbon.

Infrared (IR) Spectroscopy

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.

-

~1730-1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid carbonyl.

-

~1650-1620 cm⁻¹ (strong): C=O stretch of the tertiary amide carbonyl (Amide I band).

Mass Spectrometry (MS)

-

[M+H]⁺: Expected at m/z 144.0604

-

[M-H]⁻: Expected at m/z 142.0459

-

Fragmentation: Expect to see loss of CO₂ (44 Da) and the acetyl group (43 Da).

Synthesis Protocol: A Reliable, Two-Stage Approach

The synthesis of this compound can be efficiently achieved through a two-stage process starting from commercially available precursors. The first stage involves the synthesis of the core scaffold, azetidine-3-carboxylic acid, followed by a straightforward N-acetylation.

Stage 1: Synthesis of Azetidine-3-carboxylic Acid

A robust method for the gram-scale synthesis of azetidine-3-carboxylic acid starts from diethyl bis(hydroxymethyl)malonate, as detailed in various patents and publications.[8] This method avoids the use of highly toxic reagents like epichlorohydrin or cyanide.

Experimental Protocol (Stage 1):

-

Activation: To a cooled (0 °C) solution of diethyl bis(hydroxymethyl)malonate in dichloromethane (CH₂Cl₂), slowly add trifluoromethanesulfonic anhydride and a non-nucleophilic base like pyridine or 2,6-lutidine. The reaction is monitored by TLC for the consumption of the starting diol.

-

Causality: The hydroxyl groups are poor leaving groups. Conversion to triflates transforms them into excellent leaving groups, facilitating the subsequent intramolecular cyclization.

-

-

Cyclization: To the in-situ generated bis-triflate, add benzylamine. The reaction mixture is stirred, allowing the intramolecular cyclization to proceed, forming the N-benzylated azetidine ring.

-

Causality: Benzylamine acts as both the nucleophile to form the ring and provides a stable protecting group for the nitrogen, which can be easily removed in a later step.

-

-

Purification and Decarboxylation: After an aqueous workup, the crude N-benzyl-azetidine-3,3-dicarboxylate is purified and then subjected to decarboxylation. A common method is heating with a salt like lithium chloride in a polar aprotic solvent such as DMSO.

-

Hydrolysis and Deprotection: The resulting mono-ester is hydrolyzed to the carboxylic acid using standard conditions (e.g., NaOH followed by acidic workup). The N-benzyl protecting group is then removed via hydrogenolysis (H₂ gas with a palladium on carbon catalyst) to yield azetidine-3-carboxylic acid.

-

Self-Validation: The final product of this stage should be a white solid with a very high melting point, confirming its zwitterionic nature. Its identity can be confirmed by comparing its NMR spectrum to literature values for azetidine-3-carboxylic acid.

-

Stage 2: N-Acetylation of Azetidine-3-carboxylic Acid

This is a standard N-acetylation reaction.

Experimental Protocol (Stage 2):

-

Reaction Setup: Suspend azetidine-3-carboxylic acid in a suitable solvent (e.g., a mixture of water and dioxane, or acetic acid).

-

Reagent Addition: Cool the suspension in an ice bath and add a base such as triethylamine or sodium bicarbonate, followed by the slow, portion-wise addition of acetic anhydride.

-

Causality: The base is required to neutralize the carboxylic acid and the acidic byproduct of the reaction, allowing the nucleophilic nitrogen of the azetidine to attack the acetic anhydride.

-

-

Reaction and Workup: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). The reaction is then acidified with an acid like HCl, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The crude product is purified by recrystallization or silica gel chromatography to yield pure this compound.

-

Self-Validation: The final product should have a significantly lower melting point than the starting material. Its purity and identity are confirmed using the spectroscopic methods outlined previously (NMR, IR, MS).

-

Applications in Drug Discovery and Reactivity Profile

The true value of this compound lies in its utility as a versatile building block. Its bifunctional nature allows for orthogonal chemical modifications.

-

Peptide and Peptidomimetic Synthesis: The carboxylic acid moiety is a handle for standard amide bond formation using common coupling reagents (e.g., HATU, EDCI, DCC). This allows its incorporation into peptide chains, where the rigid azetidine backbone can enforce specific turns or conformations, a strategy used to enhance biological activity and stability.[9]

-

Scaffold Decoration: The carboxylic acid can be converted into a variety of other functional groups. For instance, reduction can yield the corresponding primary alcohol, which can then be further functionalized. Esterification provides another route for diversification.

-

Tertiary Amide as a Stable Linker: The N-acetyl group is a stable tertiary amide, generally unreactive under many synthetic conditions. This allows for extensive chemical modification at the C-3 position without disturbing the N-1 substituent. However, under harsh reducing conditions (e.g., with LiAlH₄), it can be reduced to an N-ethyl group.

The azetidine scaffold itself has been incorporated into numerous FDA-approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , highlighting the industry's acceptance and the proven benefits of this structural motif in improving pharmacokinetic properties.[1] this compound serves as a readily available starting material for the synthesis of analogs of such complex molecules.

Conclusion

This compound is more than just a simple chemical; it is a strategically designed building block that offers a pre-validated solution to many of the challenges faced in modern medicinal chemistry. Its constrained four-membered ring imparts favorable physicochemical properties, while its dual functionality provides the synthetic handles necessary for the construction of complex and novel drug candidates. The robust synthetic routes and clear spectroscopic profile outlined in this guide provide researchers with the foundational knowledge required to confidently incorporate this valuable scaffold into their discovery programs, paving the way for the next generation of innovative therapeutics.

References

- LookChem. Cas 97628-91-6,this compound. [Link]

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Published online January 5, 2026. [Link]

- Synthesis of azetidine-3-carboxylic acid. (1972). The Journal of Organic Chemistry. [Link]

- Azetidinecarboxylic Acid in Polypeptide Synthesis. (n.d.). [Link]

- Al-Zoubi, R. M., et al. (2017). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- The Chemical Properties and Synthesis Utility of Azetidinecarboxylic Acid. (2026). [Link]

- Block, P. F. (Inventor). (2004). Process for making azetidine-3-carboxylic acid.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. CAS 97628-91-6: 1-Acetyl-azetidine-3-carboxylic acid [cymitquimica.com]

- 5. 1-Acetyl-azetidine-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. 3-吖丁啶羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 9. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid

CAS Number: 97628-91-6

A Foreword for the Modern Researcher: The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged motif in contemporary drug discovery.[1] Its inherent ring strain and rigid, three-dimensional structure offer a unique combination of metabolic stability, improved solubility, and favorable pharmacokinetic properties.[1] This guide focuses on a specific, functionalized derivative, 1-Acetyl-3-azetidinecarboxylic acid, providing an in-depth technical resource for researchers, medicinal chemists, and drug development professionals. While direct literature on the extensive applications of this specific N-acetylated form is nascent, its role as a versatile building block can be expertly inferred from the well-established chemistry of its parent compound, azetidine-3-carboxylic acid, and the fundamental principles of N-acetylation in medicinal chemistry.

Core Compound Profile

This compound is a heterocyclic organic compound that serves as a valuable building block in synthetic organic chemistry.[2] The presence of an acetyl group on the nitrogen atom and a carboxylic acid at the 3-position of the azetidine ring provides two key functional handles for further chemical modifications, making it a molecule of interest in the design of novel therapeutics.[2]

Physicochemical and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 97628-91-6 | [3] |

| Molecular Formula | C₆H₉NO₃ | [4] |

| Molecular Weight | 143.14 g/mol | [4] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 361.7 °C (Predicted) | [4] |

| Solubility | Soluble in polar solvents | [2] |

| SMILES | CC(=O)N1CC(C1)C(=O)O | |

| InChI Key | YFWJZEMJJMOQAC-UHFFFAOYSA-N |

Synthesis and Characterization

While various methods exist for the synthesis of the azetidine core, this compound is most practically prepared via the N-acetylation of its parent amino acid, azetidine-3-carboxylic acid. This straightforward reaction offers high yields and purity.

Experimental Protocol: Synthesis of this compound

This protocol is based on standard N-acetylation procedures for amino acids.[5][6]

Materials:

-

Azetidine-3-carboxylic acid (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Sodium bicarbonate (or other suitable base)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Water

-

Hydrochloric acid (1M)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Dissolution: Suspend azetidine-3-carboxylic acid (1.0 eq) in a mixture of water and an organic solvent such as DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Basification: Cool the suspension in an ice bath and add sodium bicarbonate (2.5 eq) portion-wise while stirring.

-

Acetylation: Slowly add acetic anhydride (1.2 eq) to the reaction mixture via an addition funnel, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, acidify the aqueous layer to pH 2-3 with 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Isolation: Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography on silica gel.

Causality Behind Experimental Choices:

-

The use of a biphasic system with a base (sodium bicarbonate) is crucial to deprotonate the carboxylic acid and neutralize the acetic acid byproduct, driving the reaction to completion.

-

The slow, cooled addition of acetic anhydride controls the exothermic reaction and prevents potential side reactions.

-

Acidification during work-up protonates the carboxylate, rendering the product more soluble in the organic phase for efficient extraction.

Analytical Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals corresponding to the acetyl methyl protons (singlet, ~2 ppm), the azetidine ring protons (multiplets, ~3-4 ppm), and the carboxylic acid proton (broad singlet, >10 ppm).

-

¹³C NMR: Expect signals for the acetyl carbonyl carbon (~170 ppm), the carboxylic acid carbonyl carbon (~175 ppm), the acetyl methyl carbon (~22 ppm), and the carbons of the azetidine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound (m/z for [M+H]⁺ ≈ 144.06 and for [M+Na]⁺ ≈ 166.04).

-

High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a reverse-phase HPLC method. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid, with UV detection around 210 nm.[7]

Role of N-Acetylation in Drug Design

The introduction of an N-acetyl group can significantly alter the physicochemical properties of the parent molecule.[8] This modification can be a deliberate strategy in drug design to fine-tune a compound's characteristics for improved therapeutic potential.

-

Increased Lipophilicity: The acetyl group masks the polar secondary amine, generally increasing the lipophilicity of the molecule. This can enhance cell membrane permeability and oral bioavailability.

-

Metabolic Stability: The amide bond of the acetyl group is generally more resistant to metabolic degradation compared to a free amine, potentially increasing the half-life of a drug candidate.

-

Modulation of Hydrogen Bonding: The acetyl group can act as a hydrogen bond acceptor, influencing the molecule's interaction with biological targets and its solubility.[2]

-

Conformational Rigidity: The introduction of the acetyl group can influence the conformational preferences of the azetidine ring, which can be critical for precise binding to a target protein.

Potential Applications in Drug Development

While specific biological activity data for this compound is not widely published, its structural features suggest its utility as a key building block in several advanced therapeutic modalities.

Linker Technology in Antibody-Drug Conjugates (ADCs) and PROTACs

The parent compound, azetidine-3-carboxylic acid, is utilized as a non-cleavable linker in the synthesis of ADCs and Proteolysis Targeting Chimeras (PROTACs).[9] The N-acetylated derivative can serve a similar purpose, with the acetyl group providing a stable, non-reactive terminus.

Caption: Potential use of this compound as a linker.

In this context, the carboxylic acid moiety would be activated and coupled to an amine on the payload or ligand, while the N-acetyl group provides a stable cap. The rigidity of the azetidine ring can help to control the spatial orientation of the connected molecules.

Peptide Synthesis and Peptidomimetics

The incorporation of constrained amino acids like azetidine derivatives into peptides can induce specific secondary structures and increase resistance to enzymatic degradation.[10] The N-acetyl group can serve as a mimic for the N-terminus of a peptide chain.

Experimental Workflow: Coupling to a Primary Amine

This hypothetical workflow demonstrates how this compound can be used as a building block in a typical amide bond formation reaction, a fundamental step in many drug discovery projects.

Caption: Workflow for amide coupling of this compound.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust. Use in a well-ventilated area or a fume hood. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

First Aid:

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

-

In all cases of exposure, seek medical attention if symptoms persist.

Conclusion and Future Outlook

This compound represents a valuable, yet likely under-explored, building block for medicinal chemistry. Its rigid framework, combined with the modulating effect of the N-acetyl group, offers a promising tool for the synthesis of novel therapeutics. While its primary role may be as a synthetic intermediate, the principles outlined in this guide provide a solid foundation for its application in the development of next-generation pharmaceuticals, including ADCs, PROTACs, and peptidomimetics. Further research into the specific biological effects and applications of this compound is warranted and could unveil new avenues for drug discovery.

References

- N-Ace: using solvent accessibility and physicochemical properties to identify protein N-acetylation sites. PubMed.

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.

- Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate. MDPI.

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Plant Science.

- The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed.

- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. National Institutes of Health (NIH).

- Azetidine-2-carboxylic acid. Wikipedia.

- Process for making azetidine-3-carboxylic acid. Google Patents.

- Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. PubMed.

- An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. SciELO.

- A process for the preparation of an azetidine-3-carboxylic acid or salt thereof. Google Patents.

- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Exelixis, Inc..

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed.

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. National Institutes of Health (NIH).

- The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformational analysis of N-acetyl-L-azetidine-2-carboxylic acid-N'-methylamide and related dipeptides. PubMed.

- N-Terminus Acetylation Protocol. CDN.

- Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.

- Preparation of n-substituted azetidine 3-carboxylic acid derivatives. Google Patents.

- Azetidinone compounds and medical use thereof. Google Patents.

- Synthesis of azetidine derivatives. Google Patents.

- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health (NIH).

- Synthesis of new functionalized aziridine-2- and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. ResearchGate.

- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate.

- HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.

- [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed.

- Azetidine-3-carboxylic acid | CAS#:36476-78-5. Chemsrc.

- Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of California, Santa Cruz.

- Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents. PubMed.

- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health (NIH).

- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.

Sources

- 1. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 97628-91-6 [chemicalbook.com]

- 4. This compound | 97628-91-6 | XDA62891 [biosynth.com]

- 5. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]

- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 7. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 8. Effect of Acetylation on Physicochemical and Functional Properties of Commercial Pumpkin Protein Concentrate [mdpi.com]

- 9. Azetidine-3-carboxylic acid | CAS#:36476-78-5 | Chemsrc [chemsrc.com]

- 10. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Acetyl-3-azetidinecarboxylic acid, a valuable building block for medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthetic protocol, and explore its strategic application in the design of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile molecule.

Core Molecular Attributes of this compound

This compound is a heterocyclic organic compound featuring a four-membered azetidine ring.[1] This strained ring system imparts conformational rigidity, a desirable trait in drug design for optimizing interactions with biological targets.[2] The molecule is further functionalized with an acetyl group on the nitrogen atom and a carboxylic acid at the 3-position, providing handles for diverse chemical modifications.

The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (acetyl carbonyl) influences its solubility in polar solvents and its potential to interact with biological macromolecules.[1]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Weight | 143.14 g/mol | [3] |

| Molecular Formula | C₆H₉NO₃ | [3] |

| CAS Number | 97628-91-6 | [3] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

Strategic Synthesis of this compound

The synthesis of this compound is conceptually straightforward, involving the N-acetylation of the parent amino acid, azetidine-3-carboxylic acid. The choice of acetylating agent and reaction conditions is critical to ensure high yield and purity, preventing side reactions such as esterification of the carboxylic acid.

A robust and scalable laboratory procedure involves the use of acetic anhydride in an aqueous basic medium. This method is advantageous as it is performed under mild conditions, uses readily available and inexpensive reagents, and typically results in a clean product that can be isolated via precipitation.

Experimental Protocol: N-Acetylation of Azetidine-3-carboxylic Acid

Materials:

-

Azetidine-3-carboxylic acid

-

Acetic anhydride

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Hydrochloric acid (HCl), 2M

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

pH paper or pH meter

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine-3-carboxylic acid (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate. Use enough solution to fully dissolve the starting material. The bicarbonate solution acts as a base to neutralize the carboxylic acid and the acetic acid byproduct formed during the reaction.

-

Acetylation: Cool the solution to 0-5 °C in an ice bath. While stirring vigorously, add acetic anhydride (1.1 to 1.5 equivalents) dropwise. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Acidification and Product Precipitation: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with 2M hydrochloric acid. The product, being less soluble in acidic aqueous media, will precipitate out of the solution.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

-

Drying: Dry the product under vacuum to a constant weight. For enhanced purity, the product can be recrystallized from an appropriate solvent system, such as water or an ethanol/water mixture.

This self-validating protocol ensures the selective N-acetylation by maintaining a basic pH during the addition of the acetylating agent, which keeps the carboxylic acid in its carboxylate form and thus less nucleophilic.

Spectroscopic Characterization

The structural integrity of the synthesized this compound must be confirmed through spectroscopic analysis. Below are the expected characteristic signals in ¹H NMR, ¹³C NMR, and Mass Spectrometry.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit distinct signals corresponding to the acetyl protons, the azetidine ring protons, and the carboxylic acid proton (if not exchanged with D₂O).

-

Acetyl Protons (CH₃): A sharp singlet around δ 2.0-2.2 ppm.

-

Azetidine Ring Protons (CH₂ and CH): A complex multiplet pattern in the range of δ 3.5-4.5 ppm due to the diastereotopic nature of the methylene protons and their coupling to the methine proton.

-

Carboxylic Acid Proton (COOH): A broad singlet at δ > 10 ppm in non-protic solvents like DMSO-d₆, which will disappear upon addition of D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons and the aliphatic carbons of the azetidine ring.

-

Carboxylic Acid Carbonyl (C=O): In the range of δ 170-180 ppm.[4]

-

Acetyl Carbonyl (C=O): Slightly downfield from the carboxylic carbonyl, in the region of δ 170-175 ppm.

-

Azetidine Ring Carbons (CH₂ and CH): In the aliphatic region, typically between δ 40-60 ppm.

-

Acetyl Methyl Carbon (CH₃): A signal around δ 20-25 ppm.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at m/z = 143. Fragmentation patterns would likely involve the loss of the acetyl group (M-43), the carboxylic acid group (M-45), or cleavage of the azetidine ring.

Applications in Drug Discovery and Development

The azetidine scaffold is increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and target binding affinity.[2] this compound serves as a versatile building block, allowing for the introduction of this desirable motif into more complex molecules. The acetyl group can be retained in the final molecule or can serve as a protecting group for the nitrogen, which can be deprotected and further functionalized.

While specific examples of approved drugs directly synthesized from this compound are not prominently featured in publicly available literature, its utility is evident in its role as a precursor for more complex substituted azetidines used in medicinal chemistry programs.[2] The carboxylic acid functionality allows for amide bond formation, a cornerstone of medicinal chemistry, enabling its conjugation to other fragments of a target molecule.

Below is a logical workflow illustrating the integration of this compound into a drug discovery pipeline.

Caption: Workflow for the synthesis and application of this compound.

Conclusion

This compound, with a molecular weight of 143.14 g/mol , is a key synthetic intermediate whose value lies in the unique properties of the azetidine ring. Its straightforward synthesis and bifunctional nature make it an attractive building block for the construction of complex molecules in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

References

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

- LookChem. Cas 97628-91-6,this compound. [Link]

- PubChem. Azetidinecarboxylic Acid. [Link]

- Google Patents. Process for making azetidine-3-carboxylic acid.

- OpenStax. 21.

- Oregon State University.

- LookChem. This compound. [Link]

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 1-Acetyl-3-azetidinecarboxylic acid

For: Researchers, scientists, and drug development professionals.

Abstract

The definitive assignment of a chemical structure is the bedrock upon which all further chemical, biological, and pharmaceutical development is built. This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of 1-acetyl-3-azetidinecarboxylic acid (C₆H₉NO₃, MW: 143.14 g/mol )[1][2][3]. As a heterocyclic organic compound featuring a strained four-membered azetidine ring, an N-acetyl group, and a carboxylic acid, this molecule presents unique spectroscopic features that demand a multi-technique, synergistic approach for unambiguous confirmation[1]. This document moves beyond a simple recitation of methods, delving into the causal logic behind the selection of specific experiments, the interpretation of complex data, and the integration of orthogonal techniques to build a self-validating structural hypothesis. We will detail field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, culminating in the gold-standard confirmation by Single Crystal X-ray Crystallography.

Introduction: The Structural Imperative

This compound is a valuable building block in medicinal chemistry and organic synthesis[1][4]. The strained azetidine ring, a feature found in numerous biologically active compounds, imparts specific conformational constraints and reactivity[5][6]. The presence of both a hydrogen-bond donor (carboxylic acid) and acceptor (amide carbonyl, carboxylic carbonyl) suggests significant potential for intermolecular interactions, influencing its physical properties and biological target engagement[1].

The Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Expertise & Causality: The first and most fundamental question is "What is the molecular weight and elemental composition?" High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this. We choose Electrospray Ionization (ESI) as the ionization method due to the molecule's polarity, conferred by the carboxylic acid and amide groups, which allows for gentle ionization and preservation of the molecular ion.

Experimental Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures protonation, facilitating detection in positive ion mode ([M+H]⁺).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass analyzer capable of <5 ppm mass accuracy.

-

Ionization Mode: ESI, Positive Ion Mode.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500.

-

Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition.

Expected Data & Interpretation

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₆H₉NO₃ | --- |

| Exact Mass | 143.0582 | Calculated for C₆H₉NO₃ |

| [M+H]⁺ (Observed) | ~144.0655 | The exact mass plus the mass of a proton. |

Confirmation of the molecular formula C₆H₉NO₃ provides a precise inventory of atoms that must be accounted for by other spectroscopic methods.

Tandem MS (MS/MS) for Fragmentation Analysis: To gain further structural insights, a Collision-Induced Dissociation (CID) experiment can be performed on the [M+H]⁺ precursor ion. Fragmentation patterns provide clues to the molecule's structure.

Expected Fragmentation Pathways:

-

Loss of H₂O (-18 Da): Fragmentation of the carboxylic acid group.

-

Loss of CO₂ (-44 Da): Decarboxylation of the carboxylic acid.

-

Loss of ketene (CH₂CO, -42 Da): A common fragmentation from N-acetyl groups[7].

-

Cleavage of the azetidine ring: Ring opening can lead to a variety of smaller fragments.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: IR spectroscopy is a rapid and non-destructive method to identify the key functional groups present. The specific vibrational frequencies (stretching and bending) of bonds act as fingerprints for these groups. For this compound, we expect to clearly identify the carboxylic acid and the tertiary amide.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

-

Background Correction: Run a background spectrum of the clean, empty ATR crystal before the sample analysis.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance & Rationale |

| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | The extreme broadness is characteristic of the hydrogen-bonded dimer form of carboxylic acids, often obscuring C-H stretches[8]. |

| ~1710 | C=O stretch | Carboxylic Acid | A strong, sharp absorption typical for the carbonyl of a saturated carboxylic acid[8][9]. |

| ~1650 | C=O stretch | Tertiary Amide | The frequency is lower than esters or acid chlorides due to resonance donation from the nitrogen atom, which lengthens and weakens the C=O bond[9][10]. |

| 1320-1210 | C-O stretch | Carboxylic Acid | Confirms the presence of the C-O single bond within the carboxyl group[8]. |

The IR spectrum provides rapid, confirmatory evidence for the two key carbonyl-containing functional groups, guiding the more detailed analysis by NMR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution. A suite of 1D and 2D experiments is required to first identify all unique proton and carbon environments and then piece them together based on through-bond correlations. The strained nature of the azetidine ring can lead to unusual chemical shifts and coupling constants, making a comprehensive 2D NMR analysis essential[11].

Experimental Protocol (General)

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it allows for the observation of the exchangeable carboxylic acid proton.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

1D: ¹H, ¹³C{¹H}

-

2D: COSY, HSQC, HMBC

-

¹H NMR: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling), which indicates adjacent protons.

Expected Data & Interpretation (in DMSO-d₆):

-

~12.5 ppm (s, 1H, very broad): Carboxylic acid proton (-COOH ). Its broadness and downfield shift are characteristic. Disappears upon D₂O shake.

-

~4.2-3.8 ppm (m, 4H): Azetidine ring protons (CH ₂-N-CH ₂). The four protons on the ring are diastereotopic and couple to each other and the C3 proton, leading to complex multiplets. Protons on carbons adjacent to the nitrogen are deshielded.

-

~3.5 ppm (m, 1H): Azetidine C3 proton (-CH -COOH). This proton is a methine and will be split by the four adjacent ring protons.

-

~2.0 ppm (s, 3H): Acetyl methyl protons (-CO-CH ₃). Appears as a sharp singlet as there are no adjacent protons.

¹³C NMR: Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Expected Data & Interpretation (in DMSO-d₆):

-

~174 ppm: Carboxylic acid carbonyl carbon (C =O).[10]

-

~169 ppm: Amide carbonyl carbon (C =O).[10]

-

~55 ppm (2C): Azetidine ring carbons adjacent to nitrogen (C H₂-N-C H₂).

-

~35 ppm: Azetidine C3 carbon (C H-COOH).

-

~22 ppm: Acetyl methyl carbon (-C H₃).

2D NMR: Assembling the Pieces

Causality: While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

-

COSY (Correlation Spectroscopy): Maps ¹H-¹H J-coupling correlations. It will show which protons are on adjacent carbons. A key expected correlation would be between the C3-H methine proton and the C2/C4-H₂ methylene protons of the azetidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to. This is crucial for definitively assigning the carbon signals based on the more easily interpreted proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the distinct spin systems.

Caption: Key HMBC correlations confirming the molecular framework.

Key HMBC Correlations to Confirm Structure:

-

Acetyl to Ring: A correlation from the acetyl methyl protons (~2.0 ppm) to the amide carbonyl carbon (~169 ppm).

-

Ring to Amide: Correlations from the azetidine C2/C4 protons (~4.0 ppm) to the amide carbonyl carbon (~169 ppm). This definitively links the acetyl group to the ring nitrogen.

-

Carboxyl to Ring: Correlations from the azetidine C2/C4 protons and the C3 proton to the carboxylic acid carbonyl carbon (~174 ppm). This confirms the position of the carboxylic acid at C3.

Single Crystal X-ray Crystallography: Unambiguous Proof

Trustworthiness: While the combination of MS and NMR provides an exceptionally strong and self-consistent structural hypothesis, single-crystal X-ray crystallography is considered the "gold standard" for structure elucidation[12]. It provides an unambiguous, three-dimensional map of the atomic arrangement in the solid state, confirming not only connectivity but also bond lengths, bond angles, and stereochemistry[13][14].

Experimental Protocol

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble (e.g., ethanol/water mixtures) is a common starting point. Crystals should be at least 20µm in size[15].

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays[15][16]. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates[16].

Expected Results

The output is a 3D model of the molecule that will:

-

Confirm the covalent connectivity of all atoms as deduced from NMR.

-

Provide precise bond lengths and angles, which can reveal the extent of ring strain in the azetidine moiety.

-

Show the solid-state conformation of the molecule.

-

Detail the intermolecular interactions, such as the hydrogen-bonding network formed by the carboxylic acid groups.

Conclusion: A Self-Validating System

The structure elucidation of this compound is achieved through a logical, hierarchical application of modern analytical techniques.

-

HRMS establishes the exact elemental composition (C₆H₉NO₃).

-

FTIR provides rapid confirmation of the key carboxylic acid and amide functional groups.

-

A comprehensive suite of 1D and 2D NMR experiments maps the complete covalent framework, connecting all atoms and confirming the substitution pattern.

-

Finally, X-ray crystallography delivers the ultimate, unambiguous proof of the three-dimensional structure.

Each step in this workflow validates the previous one, creating a self-consistent and irrefutable body of evidence. This rigorous approach ensures the highest level of scientific integrity and provides a solid foundation for any subsequent research or development involving this compound.

References

- Small molecule crystallography. Excillum. [Link]

- Spectroscopy of Carboxylic Acid Deriv

- Spectroscopy of Carboxylic Acid Derivatives.

- Small molecule X-ray crystallography. The University of Queensland, School of Chemistry and Molecular Biosciences. [Link]

- IR Spectra of Carboxylic Acids, Amides and Esters. (2021). YouTube. [Link]

- Crystallographic Structure Elucidation. Northwestern University, IMSERC. [Link]

- Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS. [Link]

- IR: carboxylic acids. University of Calgary. [Link]

- Video: Spectroscopy of Carboxylic Acid Deriv

- Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). MDPI. [Link]

- Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2009).

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). (2023). PubMed Central. [Link]

- 3-azetidinecarboxylic Acid. PubChem, NIH. [Link]

Sources

- 1. CAS 97628-91-6: 1-Acetyl-azetidine-3-carboxylic acid [cymitquimica.com]

- 2. This compound | 97628-91-6 | XDA62891 [biosynth.com]

- 3. jk-sci.com [jk-sci.com]

- 4. lookchem.com [lookchem.com]

- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 7. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

- 10. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Crystallographic Structure Elucidation [imserc.northwestern.edu]

- 13. rigaku.com [rigaku.com]

- 14. excillum.com [excillum.com]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. eas.org [eas.org]

A Comprehensive Technical Guide to the Synthesis of 1-Acetyl-3-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a robust and scalable synthetic route to 1-acetyl-3-azetidinecarboxylic acid, a valuable building block in medicinal chemistry and drug development.[1][2] The synthesis commences with the readily available diethyl malonate and proceeds through the formation of the core azetidine ring structure, followed by a final acetylation step. This document offers detailed, step-by-step experimental protocols, mechanistic insights, and data presentation to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1] Their strained ring system imparts unique conformational constraints on molecules, making them attractive scaffolds for the design of novel therapeutic agents. Azetidine carboxylic acids, in particular, serve as conformationally restricted analogues of naturally occurring amino acids and are key components in a variety of biologically active compounds, including antibacterial agents and enzyme inhibitors.[1][3] this compound is a versatile intermediate, with the acetyl group serving as a stable protecting group or a point for further functionalization.

This guide focuses on a practical and well-documented synthetic pathway, providing the necessary detail for its successful implementation in a laboratory setting. The chosen route emphasizes the use of readily available reagents and avoids hazardous materials often associated with other synthetic approaches.[4]

Synthetic Strategy: A Two-Phase Approach

The synthesis of this compound is strategically divided into two main phases:

-

Phase 1: Synthesis of the Precursor, Azetidine-3-carboxylic Acid. This phase focuses on the construction of the core azetidine ring, starting from diethyl malonate.

-

Phase 2: Acetylation of Azetidine-3-carboxylic Acid. The final step involves the selective N-acetylation of the azetidine nitrogen to yield the target compound.

Figure 1: High-level overview of the two-phase synthetic strategy.

Phase 1: Synthesis of Azetidine-3-carboxylic Acid

This synthesis is adapted from a process designed for scalability and safety, avoiding the use of highly toxic reagents.[4] The multi-step process begins with the formation of a bis-triflate intermediate, followed by cyclization with benzylamine, saponification, decarboxylation, and finally, debenzylation.

Reaction Scheme

Figure 2: Reaction scheme for the synthesis of azetidine-3-carboxylic acid.

Experimental Protocol

Step 1: Preparation of Diethyl bis(hydroxymethyl)malonate

This starting material can be prepared from diethyl malonate and formaldehyde.

Step 2: Synthesis of N-Benzyl-azetidine-3,3-dicarboxylic acid diethyl ester [4]

-

To a solution of diethyl bis(hydroxymethyl)malonate in a suitable solvent (e.g., acetonitrile), add N,N-diisopropylethylamine (DIPEA).

-

Cool the mixture to below -10 °C.

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O), maintaining the temperature below -10 °C.

-

After the addition is complete, add more DIPEA, followed by benzylamine.

-

Heat the reaction mixture to reflux (approximately 70 °C) and monitor for completion by HPLC.

-

Upon completion, cool the reaction, dilute with a nonpolar solvent like toluene, and wash with water.

-

The organic layer containing the product is concentrated and used in the next step.

Step 3 & 4: Saponification and Decarboxylation [4]

-

To the methanol solution of the N-benzyl azetidine diester from the previous step, add a solution of sodium hydroxide.

-

Heat the mixture to around 50 °C to facilitate saponification.

-

After hydrolysis is complete, acidify the mixture (e.g., with HCl) and heat to approximately 90-100 °C to induce decarboxylation.

-

Monitor the reaction for the formation of N-benzyl-azetidine-3-carboxylic acid.

Step 5: Debenzylation to Azetidine-3-carboxylic Acid [4]

-

To the aqueous solution of N-benzyl-azetidine-3-carboxylic acid, add ethanol and a palladium on carbon catalyst (e.g., Pd(OH)₂/C).

-

Subject the mixture to hydrogenation at elevated temperature (e.g., 60 °C) and pressure (e.g., 40 psi).

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, filter off the catalyst and concentrate the filtrate to obtain azetidine-3-carboxylic acid.

Phase 2: Acetylation of Azetidine-3-carboxylic Acid

The final step is the N-acetylation of the secondary amine of the azetidine ring. Acetic anhydride is a common and effective acetylating agent for this transformation.[5][6]

Reaction Scheme

Figure 3: Acetylation of azetidine-3-carboxylic acid.

Experimental Protocol

-

Suspend azetidine-3-carboxylic acid in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or DIPEA, to the suspension. The base will deprotonate the carboxylic acid and neutralize the acetic acid byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with water.

-

Acidify the aqueous layer to a low pH (e.g., pH 2-3) with a strong acid like HCl.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary

The following table provides expected yields and key characterization data for the intermediates and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Key Analytical Data |

| Azetidine-3-carboxylic Acid | C₄H₇NO₂ | 101.10 | >80% (from diester) | ¹H NMR, ¹³C NMR, MS |

| This compound | C₆H₉NO₃ | 143.14 | >90% | ¹H NMR, ¹³C NMR, MS, IR, Melting Point |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By following the outlined protocols, researchers can confidently synthesize this valuable building block for use in various drug discovery and development programs. The emphasis on clear, step-by-step instructions and the inclusion of mechanistic rationale aims to empower scientists with the knowledge required for successful and safe execution of this synthesis.

References

- A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. (URL: [Link])

- Azetidine synthesis. Organic Chemistry Portal. (URL: [Link])

- Synthesis of azetidine derivatives.

- Synthesis of azetidine-3-carboxylic acid. The Journal of Organic Chemistry. (URL: [Link])

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Cas 97628-91-6, this compound. LookChem. (URL: [Link])

- Process for making azetidine-3-carboxylic acid.

- acetylenedicarboxylic acid. Organic Syntheses Procedure. (URL: [Link])

- A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

- Processes for producing azetidine-2-carboxylic acid and intermediates thereof.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (URL: [Link])

- This compound | 97628-91-6. J&K Scientific LLC. (URL: [Link])

- A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. PMC - NIH. (URL: [Link])

- Synthesis of N-Tosyl azetidine 3-carboxylic acid. PrepChem.com. (URL: [Link])

- Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2004035538A1 - Process for making azetidine-3-carboxylic acid - Google Patents [patents.google.com]

- 5. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions [mdpi.com]

The Azetidine Scaffold: A Primer for Drug Design

An In-depth Technical Guide to 1-Acetyl-3-azetidinecarboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic organic compound of increasing interest to medicinal chemists and drug development professionals. We will deconstruct its systematic IUPAC nomenclature, detail its physicochemical properties, outline a representative synthetic protocol, and discuss its applications as a valuable building block in modern drug discovery. This document is intended to serve as a foundational resource for researchers utilizing azetidine scaffolds in their work.

Azetidines are four-membered, nitrogen-containing saturated heterocycles.[1][2] In the landscape of medicinal chemistry, these strained ring systems have emerged as vital motifs.[3] Their inherent structural rigidity and sp³-rich character can confer significant advantages when incorporated into bioactive molecules, including improved metabolic stability, enhanced solubility, and better pharmacokinetic profiles compared to more flexible or aromatic analogues.[3][4] The azetidine ring serves as a conformationally restricted scaffold, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding.[4] As such, azetidine-containing building blocks are widely employed in fragment-based drug design and have been successfully incorporated into several FDA-approved drugs.[3][4]

Systematic Nomenclature and Structural Elucidation

The formal IUPAC name, This compound , provides an unambiguous description of the molecule's structure. A systematic breakdown of the name according to IUPAC nomenclature rules reveals the precise arrangement of its functional groups.

-

Parent Heterocycle: Azetidine The foundation of the name is "azetidine," which specifies a four-membered saturated ring containing one nitrogen atom ("aza") and three carbon atoms.[1][2]

-

Ring Numbering For heterocyclic systems, numbering begins at the heteroatom, in this case, the nitrogen atom, which is assigned position 1. The numbering then proceeds around the ring.

-

Principal Functional Group: Carboxylic Acid The carboxylic acid group (-COOH) has high priority in IUPAC nomenclature and defines the suffix of the name.[5] Its position is indicated by the number of the carbon atom to which it is attached. Here, "3-carboxylic acid" signifies that the -COOH group is bonded to the carbon at position 3 of the azetidine ring.[6][7]

-

Substituent Group: Acetyl The prefix "Acetyl" describes the CH₃C(=O)- group. Its locant, "1-," indicates that this group is attached to the nitrogen atom at position 1, forming an amide bond.[8][9]

Sources

- 1. Azetidine - Wikipedia [en.wikipedia.org]

- 2. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines - Enamine [enamine.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-azetidinecarboxylic Acid | C4H7NO2 | CID 93192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Azetidine-3-carboxylic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. This compound | 97628-91-6 | XDA62891 [biosynth.com]

- 9. CAS 97628-91-6: 1-Acetyl-azetidine-3-carboxylic acid [cymitquimica.com]

Spectroscopic Profile of 1-Acetyl-3-azetidinecarboxylic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 1-Acetyl-3-azetidinecarboxylic Acid. In the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic values and generalized experimental protocols. The information herein is synthesized from established principles of spectroscopic interpretation and data from structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the identification and characterization of this and related molecular entities.

Introduction

This compound (CAS No. 97628-91-6) is a substituted azetidine, a class of four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique conformational constraints and their role as bioisosteres for other functional groups.[1] The presence of the N-acetyl group and the carboxylic acid moiety at the 3-position of the azetidine ring introduces specific spectroscopic signatures that are key to its characterization. Accurate spectroscopic analysis is fundamental for confirming the structure and purity of such compounds in drug discovery and development pipelines. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features

To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the different chemical environments.

Figure 1: Chemical structure of this compound with key functional groups highlighted.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

A. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the protons of the azetidine ring, the acetyl methyl group, and the carboxylic acid. The strained nature of the four-membered ring will influence the chemical shifts and coupling constants of the ring protons.

Predicted ¹H NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] This signal would disappear upon D₂O exchange. |

| ~4.0-4.5 | Multiplet | 2H | Azetidine CH₂ (adjacent to N) | Protons on carbons adjacent to the nitrogen atom in the azetidine ring are deshielded. The multiplicity will be complex due to geminal and vicinal coupling. |

| ~3.5-4.0 | Multiplet | 1H | Azetidine CH | The proton at the 3-position is coupled to the adjacent CH₂ protons. |

| ~2.0-2.2 | Singlet | 3H | Acetyl CH₃ | The methyl protons of the N-acetyl group are expected to appear as a sharp singlet in this region. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). The choice of solvent can affect the chemical shift of exchangeable protons like the carboxylic acid proton.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.

Predicted ¹³C NMR Data (in D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | Carboxylic acid C=O | The carbonyl carbon of a carboxylic acid is typically found in this downfield region.[3] |

| ~170-175 | Acetyl C=O | The amide carbonyl carbon of the acetyl group is also deshielded. |

| ~50-60 | Azetidine CH₂ (adjacent to N) | The carbons of the azetidine ring are influenced by the electronegativity of the nitrogen atom. |

| ~35-45 | Azetidine CH | The methine carbon at the 3-position of the ring. |

| ~20-25 | Acetyl CH₃ | The methyl carbon of the acetyl group is expected in the aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR. Use the same deuterated solvent for consistency.

-

Instrument Setup: Use a ¹³C-equipped NMR spectrometer.

-

Acquisition Parameters:

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

The spectral width should encompass the expected range (e.g., 0-200 ppm).

-

A longer acquisition time and more scans are typically needed due to the lower natural abundance of ¹³C.

-

-

Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. This compound has several characteristic IR absorptions.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding.[3][4] |

| ~1700-1725 | Strong, Sharp | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a hydrogen-bonded carboxylic acid is typically strong and sharp.[3][5] |

| ~1620-1650 | Strong, Sharp | C=O stretch (Amide) | The N-acetyl group's amide carbonyl stretch is expected at a lower frequency than the carboxylic acid carbonyl due to resonance.[6] |

| ~1200-1300 | Medium | C-N stretch | The stretching vibration of the C-N bonds in the azetidine ring and the amide. |

| ~1210-1320 | Medium | C-O stretch (Carboxylic Acid) | The C-O single bond stretch of the carboxylic acid. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of approximately 4000-400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

| 144.05 | [M+H]⁺ | The protonated molecular ion in positive ion mode Electrospray Ionization (ESI+). The exact mass of C₆H₉NO₃ is 143.0582. |

| 142.04 | [M-H]⁻ | The deprotonated molecular ion in negative ion mode (ESI-). |

| 99.04 | [M-COOH]⁺ | Loss of the carboxylic acid group (45 Da) is a likely fragmentation pathway. |

| 86.06 | [M-COCH₃-H]⁺ | Fragmentation involving the loss of the acetyl group. |

| 43.02 | [CH₃CO]⁺ | The acetyl cation is a common fragment from N-acetylated compounds. |

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument can be a standalone spectrometer or coupled to a liquid chromatography system (LC-MS).

-

Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it into the LC system.

-

Acquire data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the parent ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Summary and Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for this compound based on fundamental principles and data from related compounds. The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry offers a powerful and complementary set of tools for the unambiguous structural confirmation and purity assessment of this molecule. While the data presented here is predictive, it establishes a robust framework for what researchers, scientists, and drug development professionals should expect when analyzing this compound and can guide the interpretation of experimentally acquired spectra.

References

- Synthesis and characterization of some Azetidines derivatives. (n.d.). College of Science Repository.

- Spectroscopic Data of 3-(2-Ethylphenyl)azetidine: A Technical Guide. (2025). BenchChem.

- Supporting Information. (n.d.).

- Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). National Institutes of Health.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). (n.d.). Human Metabolome Database.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000201). (n.d.). Human Metabolome Database.

- This compound | 97628-91-6. (2023). ChemicalBook.

- Chem 117 Reference Spectra Spring 2011. (n.d.).

- Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing.

- This compound | 97628-91-6 | XDA62891. (n.d.). Biosynth.

- 3-Azetidinecarboxylic acid 36476-78-5 wiki. (n.d.). Guidechem.

- Spectroscopy of Carboxylic Acid Derivatives. (n.d.). In Organic Chemistry: A Tenth Edition.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.). In Organic Chemistry Data & Info.

- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

- 1-(Diphenylmethyl)azetidine-3-carboxylic acid | C17H17NO2 | CID 2735440. (n.d.). PubChem.

- Spectroscopy of Carboxylic Acid Derivatives. (2023). In Organic Chemistry | OpenStax.

- 1-Fmoc-azetidine-3-carboxylic acid ≥98.0% (HPLC). (n.d.). Sigma-Aldrich.

- 3-Azetidinecarboxylic acid 98%. (n.d.). Sigma-Aldrich.

Sources

- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. echemi.com [echemi.com]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

A Technical Guide to the Organic Solvent Solubility of 1-Acetyl-3-azetidinecarboxylic Acid

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 1-Acetyl-3-azetidinecarboxylic acid in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It explores the physicochemical properties of the molecule that govern its solubility, offers qualitative solubility profiles based on available data and chemical theory, and provides detailed, field-proven protocols for the precise quantitative determination of both kinetic and thermodynamic solubility. This guide aims to equip scientists with the foundational knowledge and practical tools necessary to effectively work with this compound in various organic media, ensuring data integrity and advancing research and development objectives.